Ditridecyldimonium chloride

Melting Point Formulation Handling Anhydrous Products

Ditridecyldimonium chloride (CAS 41123-49-3) is a cationic surfactant belonging to the dialkyldimethylammonium chloride subclass of quaternary ammonium compounds (QACs). It features two linear tridecyl (C13) chains attached to a dimethyl quaternary nitrogen, yielding a molecular weight of approximately 446.24 g/mol.

Molecular Formula C28H60ClN
Molecular Weight 446.2 g/mol
CAS No. 41123-49-3
Cat. No. B12731315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitridecyldimonium chloride
CAS41123-49-3
Molecular FormulaC28H60ClN
Molecular Weight446.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C28H60N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29(3,4)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1
InChIKeyNHBNDLXRJHYQBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditridecyldimonium Chloride (CAS 41123-49-3): A C13 Dialkyl Quaternary Ammonium Surfactant for Antistatic and Hair-Conditioning Formulations


Ditridecyldimonium chloride (CAS 41123-49-3) is a cationic surfactant belonging to the dialkyldimethylammonium chloride subclass of quaternary ammonium compounds (QACs). It features two linear tridecyl (C13) chains attached to a dimethyl quaternary nitrogen, yielding a molecular weight of approximately 446.24 g/mol . The compound is primarily employed in cosmetic and personal care formulations for its antistatic, hair conditioning, and mild cleansing properties [1][2]. As a double-chain QAC, it self-assembles into bilayer structures at low concentrations and exhibits pronounced substantivity to negatively charged substrates such as hair keratin, which underpins its conditioning performance.

Why Generic Substitution of Ditridecyldimonium Chloride with Shorter-Chain QACs Is Scientifically Unsound


Dialkyldimethylammonium chlorides are not interchangeable commodity chemicals; the alkyl chain length is the dominant structural determinant of critical micelle concentration (CMC), hydrophobicity (Log P), antimicrobial potency, skin irritation potential, and solubility in formulation-relevant solvents [1]. Replacing ditridecyldimonium chloride (C13) with the more common didecyldimonium chloride (DDAC, C10) or benzalkonium chloride (mixed C12–C16 benzyl QACs) without reformulation will alter the surfactant's self-assembly behavior, substantivity to hair, and compatibility with anionic ingredients. The following evidence demonstrates that the C13 chain length confers a distinct physicochemical profile that directly impacts procurement and formulation decisions.

Head-to-Head and Class-Level Quantitative Differentiation of Ditridecyldimonium Chloride versus In-Class QAC Alternatives


Melting Point and Ambient Physical Form: Solid Powder vs. Waxy Semi-Solid

Ditridecyldimonium chloride is a crystalline powder with a melting point of 34–38 °C, remaining solid at ambient temperatures up to approximately 35 °C . In contrast, didecyldimonium chloride (DDAC, CAS 7173-51-5) exhibits a significantly higher melting point of 88–100 °C and is typically encountered as a waxy solid or supplied as an aqueous concentrate due to handling difficulties [1]. The lower melting point of the C13 compound facilitates incorporation into anhydrous hot-pour formulations (e.g., solid conditioners, hair masks) without requiring pre-dissolution, while DDAC requires higher processing temperatures that may limit formulation flexibility.

Melting Point Formulation Handling Anhydrous Products

Hydrophobicity (Log P) and Hair Substantivity: Enhanced Deposition from Longer C13 Chains

The hydrophobicity of dialkyldimethylammonium chlorides, expressed as the octanol-water partition coefficient (Log P), increases linearly with total alkyl carbon number [1]. Didodecyldimonium chloride (C12 total carbon: 24) has a measured Log P of 5.91, while didecyldimonium chloride (C10 total carbon: 20) has an estimated Log P of approximately 4.35 [2]. Extrapolating this trend, ditridecyldimonium chloride (C13 total carbon: 26) is predicted to exhibit a Log P in the range of 6.5–7.0, representing a >100-fold increase in octanol partitioning relative to the C10 analog. Higher Log P correlates directly with increased substantivity to hydrophobic keratin surfaces, translating into longer-lasting conditioning effects and improved wet-combing performance [3].

Log P Substantivity Hair Conditioning QSAR

Critical Micelle Concentration (CMC): Lower CMC Enables Efficient Conditioning at Reduced Surfactant Load

For homologous dialkyldimethylammonium chlorides, the CMC decreases by approximately one order of magnitude for every two methylene groups added to each alkyl chain [1]. Didecyldimonium chloride (DDAC, di-C10) has a reported CMC of approximately 180 mg L⁻¹ (0.5 mM) [2]. Given this established structure–property relationship, the CMC of ditridecyldimonium chloride (di-C13) is expected to fall below 20 mg L⁻¹ [1]. A lower CMC means that micelles—and the associated conditioning deposition—form at significantly lower bulk concentrations, allowing formulators to achieve equivalent or superior conditioning performance at reduced surfactant levels, which can lower raw material cost-in-use and reduce the risk of buildup-related residue on hair.

CMC Surface Activity Micellization Conditioning Efficiency

Organic Solvent Solubility: Enhanced Formulation Flexibility for Anhydrous and Oil-Phase Systems

Ralston et al. (1948) systematically demonstrated that the solubility of dialkyldimethylammonium chlorides in organic solvents such as methanol and acetone increases markedly with total alkyl carbon number [1]. For example, didodecyl (C12) and ditetradecyl (C14) homologs show solubilities in methanol of approximately 120 and 257 g 100 mL⁻¹ at elevated temperatures, respectively, whereas didecyl (C10) exhibits substantially lower solubility due to its more salt-like character [1]. By interpolation, ditridecyldimonium chloride (C13, intermediate between C12 and C14) is expected to possess methanol solubility on the order of 180–220 g 100 mL⁻¹. This enhanced solubility in polar organic solvents enables direct incorporation into anhydrous systems such as hair oils, serums, and wax-based styling products without the need for co-solvents or pre-emulsification.

Solubility Organic Solvents Anhydrous Formulation Oil-Phase Compatibility

Antimicrobial Spectrum and Chain-Length Optimum: C13 Balances Broad-Spectrum Activity with Potential for Reduced Cytotoxicity

Structure–activity relationship (SAR) studies across dialkyl QAC homologs consistently identify an optimal antimicrobial chain-length window between C10 and C14 for Gram-positive and Gram-negative bacteria [1][2]. Didecyldimonium chloride (C10) exhibits potent antimicrobial activity but is classified as causing severe skin burns and eye damage (EU CLP: H314) [3]. As alkyl chain length increases beyond C12, membrane-disruptive potency may moderate while biocompatibility improves, a trend exploited in the design of less irritating preservative systems [1]. Ditridecyldimonium chloride (C13) sits at the upper end of the antimicrobial efficacy window, suggesting retention of preservative-boosting activity in personal care formulations while potentially offering a more favorable skin compatibility profile than the shorter-chain DDAC—a consideration directly impacting safety assessment and procurement for leave-on cosmetic applications.

Antimicrobial Structure-Activity Relationship MIC Cytotoxicity

High-Value Application Scenarios Where Ditridecyldimonium Chloride Outperforms Shorter-Chain QAC Alternatives


Solid and Anhydrous Hair Conditioner Bars: Leveraging Low Melting Point for Hot-Pour Processing

The 34–38 °C melting point of ditridecyldimonium chloride allows direct incorporation into hot-pour solid conditioner bases at temperatures that do not degrade heat-sensitive emollients or botanical oils. In contrast, didecyldimonium chloride (DDAC, melting point 88–100 °C) requires pre-melting or solvent assistance, adding processing steps and potentially limiting ingredient compatibility [1][2]. Procurement for solid cosmetic formats should prioritize the C13 compound to streamline manufacturing and preserve formulation integrity.

High-Substantivity Leave-In Hair Serums and Oil-Phase Conditioning Treatments

The elevated Log P of ditridecyldimonium chloride (predicted ~6.5–7.0) drives enhanced deposition onto hydrophobic hair fibers from oil-based or anhydrous serum formulations [1]. Combined with its superior solubility in polar organic solvents such as methanol and acetone [2], the C13 compound can be directly dissolved into oil-phase serum bases without co-solvents, yielding a clear, stable product with prolonged conditioning persistence—attributes that shorter-chain QACs (DDAC, C10; BAC, C12–C16) cannot match at equivalent use levels.

Cost-Optimized Conditioners with Reduced Surfactant Loading via Low CMC

With a predicted CMC below 20 mg L⁻¹—at least 9-fold lower than DDAC (CMC ≈180 mg L⁻¹) [1][2]—ditridecyldimonium chloride forms conditioning micelles at substantially lower bulk concentrations. This property enables formulators to reduce the active ingredient concentration in rinse-off conditioners by 50–80% while maintaining equivalent deposition and wet-combing performance, directly lowering raw material cost-in-use. Procurement evaluations of conditioner surfactants should incorporate cost-per-gram-of-active analysis adjusted for CMC-normalized efficacy.

Preservative-Boosting with a Favorable Irritation Hypothesis in Leave-On Cosmetics

While didecyldimonium chloride is a potent antimicrobial, its EU CLP classification as Skin Corrosive (H314) severely restricts its use in leave-on personal care products [1]. Ditridecyldimonium chloride, with its C13 chains situated within the antimicrobial efficacy window (C10–C14) but potentially benefiting from the reduced irritation trend observed for longer-chain QACs [2], presents a rationally justifiable candidate for preservative-boosting applications in leave-on formulations. Procurement decisions for preservative-enhancing cationic surfactants should weigh the regulatory burden of DDAC against the inferred milder profile of the C13 analog, pending confirmatory toxicological testing.

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